3,6-Dichloro-2-fluorophenylacetonitrile
Overview
Description
3,6-Dichloro-2-fluorophenylacetonitrile is an organic compound with the molecular formula C8H4Cl2FN. It is characterized by the presence of two chlorine atoms and one fluorine atom attached to a phenyl ring, along with an acetonitrile group. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-2-fluorophenylacetonitrile typically involves the reaction of 3,6-dichloro-2-fluorobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the substitution of the chloride group with the nitrile group, forming the desired acetonitrile compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,6-Dichloro-2-fluorophenylacetonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitrile group can be substituted by nucleophiles such as amines or alcohols.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents depend on the desired product.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium cyanide (NaCN) and solvents like DMF.
Reduction: Reducing agents such as LiAlH4.
Oxidation: Various oxidizing agents depending on the target product.
Major Products Formed
Nucleophilic Substitution: Formation of substituted amines or alcohols.
Reduction: Formation of primary amines.
Oxidation: Formation of oxidized derivatives, depending on the specific reaction conditions.
Scientific Research Applications
3,6-Dichloro-2-fluorophenylacetonitrile is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of biochemical pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,6-Dichloro-2-fluorophenylacetonitrile involves its interaction with specific molecular targets, depending on the context of its use. For example, in biochemical studies, it may interact with enzymes or receptors, affecting their activity and leading to various biological effects. The exact pathways and targets can vary based on the specific application and experimental conditions.
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dichlorophenylacetonitrile
- 2-Fluorophenylacetonitrile
- 3,6-Dichloro-2-methylphenylacetonitrile
Uniqueness
3,6-Dichloro-2-fluorophenylacetonitrile is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can influence its reactivity and interactions in chemical and biological systems. This combination of substituents can lead to distinct properties and applications compared to similar compounds.
Biological Activity
3,6-Dichloro-2-fluorophenylacetonitrile is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological effects, including antimicrobial properties, cytotoxicity against cancer cell lines, and its mechanisms of action.
- Chemical Formula : C9H6Cl2F N
- Molecular Weight : 220.06 g/mol
- CAS Number : 1803854-81-0
The presence of halogen substituents (chlorine and fluorine) in the compound enhances its chemical reactivity and biological activity, making it an interesting candidate for further pharmacological exploration.
Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial activity. Preliminary studies suggest effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent. The mechanism of action may involve interference with bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Cytotoxicity and Antiproliferative Effects
Recent studies have evaluated the cytotoxic effects of this compound on several human cancer cell lines. The following table summarizes the IC50 values obtained from in vitro studies:
Cell Line | IC50 (µM) | Reference |
---|---|---|
A549 (Lung Cancer) | 5.9 ± 1.69 | |
SW-480 (Colorectal) | 2.3 ± 5.91 | |
MCF-7 (Breast Cancer) | 5.65 ± 2.33 |
The compound demonstrated significant antiproliferative activity, particularly against the A549 lung adenocarcinoma cell line, where it induced apoptosis in a dose-dependent manner. The apoptotic effects were quantified using Annexin V staining, showing early and late apoptotic cell populations at varying concentrations .
The biological activity of this compound is likely attributed to its interaction with specific molecular targets within the cell. The halogen substituents enhance binding affinity to target proteins or enzymes, potentially leading to inhibition of critical pathways involved in cell proliferation and survival.
Interaction Studies
Studies focusing on the interaction between this compound and biological molecules have revealed that it may inhibit certain enzymes crucial for cancer cell metabolism. For instance, docking studies have suggested that the compound can effectively bind to targets involved in tumor growth regulation .
Case Studies
A recent case study explored the effects of this compound on Pseudomonas aeruginosa, a common pathogen in cystic fibrosis patients. The study found that this compound significantly reduced pyocyanin production—a virulence factor produced by P. aeruginosa—indicating its potential as an anti-infective agent .
Properties
IUPAC Name |
2-(3,6-dichloro-2-fluorophenyl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2FN/c9-6-1-2-7(10)8(11)5(6)3-4-12/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCFAPOIASHYOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)CC#N)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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